![molecular formula C20H23N3O4 B2745104 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2309749-92-4](/img/structure/B2745104.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored this compound as a potential anticancer agent. Specifically, compound 6q demonstrated potent tubulin polymerization inhibitory activity, making it a promising candidate for cancer treatment .
- Twenty N-(1H-pyrazol-5-yl)nicotinamide derivatives, including compounds related to our target molecule, were synthesized and evaluated for antifungal activity. These derivatives may offer improved efficacy against fungal infections .
- Rh(III)-catalyzed coupling reactions with phenylhydrazines and alkynylcyclobutanols can lead to the formation of 1H-indazoles. Our compound could serve as a precursor in such synthetic pathways .
- The compound interacts with tubulin, affecting microtubule dynamics. Its binding to the colchicine site of tubulin suggests potential use as an anti-tubulin agent .
Anticancer Properties
Antifungal Activity
Indazole Synthesis
Microtubule Interaction Modulator
Mechanism of Action
Target of Action
The compound is a highly potent and selective inhibitor of JAK1 and TYK2 . Janus kinases (JAKs) are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .
Biochemical Pathways
The compound affects the JAK/STAT pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
The compound is orally bioavailable . Its enzyme and cell activities, kinase selectivity, and in vivo efficacy were assessed in a battery of relevant enzyme, cell, and whole blood assays, and in vivo arthritis animal models . Additional preclinical DMPK and toxicology studies were conducted to support its clinical development .
Result of Action
Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(27-17-5-6-18-19(11-17)26-12-25-18)20(24)23-14-3-4-15(23)10-16(9-14)22-8-2-7-21-22/h2,5-8,11,13-16H,3-4,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPYXHSDJUCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=CC=N3)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
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